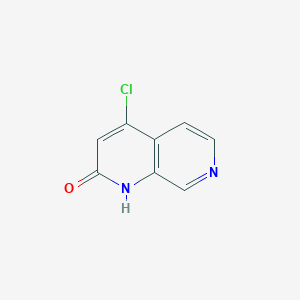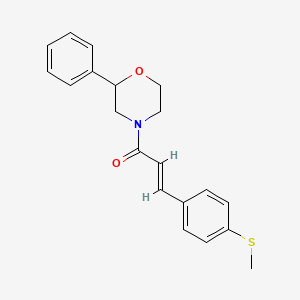
(E)-3-(4-(甲硫基)苯基)-1-(2-苯基吗啉)-丙-2-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one is an organic compound that features a conjugated system with a morpholine ring and a phenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylthio)benzaldehyde and 2-phenylmorpholine.
Condensation Reaction: The key step involves a condensation reaction between 4-(methylthio)benzaldehyde and 2-phenylmorpholine in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反应分析
Types of Reactions
(E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted phenyl derivatives.
作用机制
The mechanism of action of (E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
相似化合物的比较
Similar Compounds
(E)-3-(4-(methylthio)phenyl)-1-(2-phenylpiperidino)prop-2-en-1-one: Similar structure with a piperidine ring instead of a morpholine ring.
(E)-3-(4-(methylthio)phenyl)-1-(2-phenylpyrrolidino)prop-2-en-1-one: Similar structure with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
(E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different heterocyclic rings.
属性
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c1-24-18-10-7-16(8-11-18)9-12-20(22)21-13-14-23-19(15-21)17-5-3-2-4-6-17/h2-12,19H,13-15H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELLFBROQCXVIL-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride](/img/structure/B2569788.png)
![3-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2569789.png)
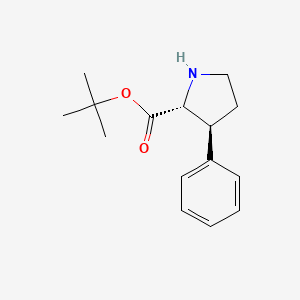
![(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2569794.png)
![N'-cyclopropanecarbonyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide](/img/structure/B2569797.png)

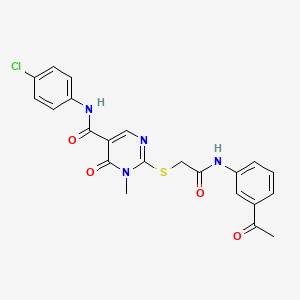
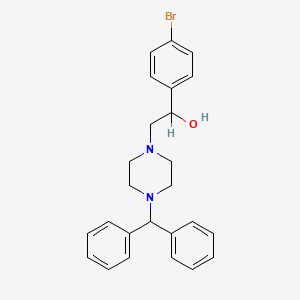
triazin-2-yl)sulfanyl)acetate](/img/structure/B2569804.png)
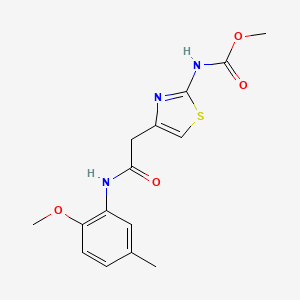
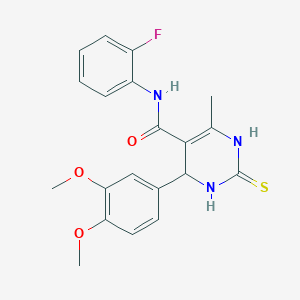
![1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(trifluoromethyl)piperidine](/img/structure/B2569807.png)
![N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2569809.png)
